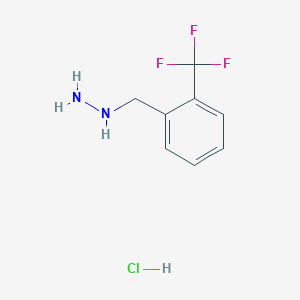

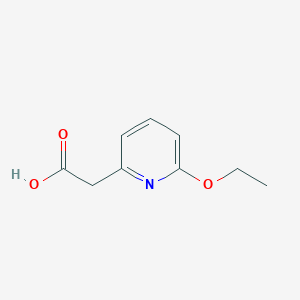

![molecular formula C12H18O2 B1530847 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one CAS No. 91881-13-9](/img/structure/B1530847.png)

4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one

Overview

Description

“4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one” is a chemical compound with the CAS Number: 91881-13-9 . It has a molecular weight of 194.27 . The IUPAC name for this compound is (1S,5R)-4-methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one .

Molecular Structure Analysis

The InChI code for “4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one” is 1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(14-4)7-9(8)13/h7-8H,5-6H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Photochemical and Thermal Reactions

4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one and related compounds are used in photochemical and thermal reactions. For instance, they undergo [1,3] sigmatropic rearrangement and are involved in the formation of rapidly equilibrating valence isomers of norcaradiene-cycloheptatriene derivative via a ketene intermediate (Nitta, Omata, & Namiki, 1982).

Synthesis of Complex Cyclic Skeletons

These compounds are instrumental in the synthesis of complex cyclic skeletons, like cis-Bicyclo[4.3.0]non-4-en-7-ones, which are derived from them via practical yields direct irradiation processes (Uyehara, Kabasawa, Furuta, & Kato, 1986).

Rearrangement and Transformation Studies

The rearrangement and transformation of these compounds are significant in chemical studies. For example, their ring-expansion and rearrangement into different compounds provide insights into chemical reactivity and mechanism (Yates & Langford, 1981).

Multichromophoric and Photorearranged Derivatives

They are used in the synthesis of multichromophoric bicyclo[2.2.2]octenone and photorearranged ester derivatives, which contribute to the understanding of photoreactions in solution and the study of molecular conformations (Mostafa, Ray, Singh, & Lahiri, 1996).

Synthesis of Polycyclopentanoid Natural Products

They are also utilized in the efficient synthesis of bicyclo[3.3.0]oct-6-en-2-one, which serves as a versatile building block for polycyclopentanoid natural products. This application demonstrates their importance in synthetic organic chemistry (Hashimoto, Shinoda, & Ikegami, 1986).

properties

IUPAC Name |

4-methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(14-4)7-9(8)13/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDCVGRTTTUHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=CC2=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)

![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)

![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)